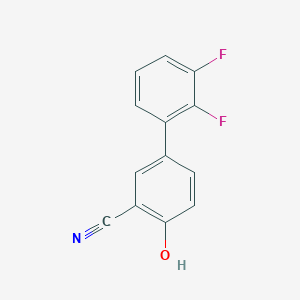

2-Cyano-4-(2,3-difluorophenyl)phenol

CAS No.: 1261952-54-8

Cat. No.: VC11683484

Molecular Formula: C13H7F2NO

Molecular Weight: 231.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261952-54-8 |

|---|---|

| Molecular Formula | C13H7F2NO |

| Molecular Weight | 231.20 g/mol |

| IUPAC Name | 5-(2,3-difluorophenyl)-2-hydroxybenzonitrile |

| Standard InChI | InChI=1S/C13H7F2NO/c14-11-3-1-2-10(13(11)15)8-4-5-12(17)9(6-8)7-16/h1-6,17H |

| Standard InChI Key | QORPANKWXGKDGP-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)O)C#N |

| Canonical SMILES | C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)O)C#N |

Introduction

Structural Features:

The compound consists of a phenol core substituted at the second position by a cyano group (-CN) and at the fourth position by a 2,3-difluorophenyl group. The presence of fluorine atoms introduces unique electronic properties, making it an interesting subject for research in medicinal chemistry.

Synthesis

The synthesis of compounds like 2-Cyano-4-(2,3-difluorophenyl)phenol typically involves multi-step organic reactions. A common approach includes:

-

Starting Material: Phenol derivatives are functionalized to introduce the cyano group via nucleophilic substitution or electrophilic aromatic substitution.

-

Fluorination: The difluorophenyl moiety can be introduced using fluorinated benzene derivatives.

-

Coupling Reactions: Advanced coupling techniques ensure the regioselective attachment of the functional groups.

While specific synthetic routes for this compound were not detailed in the sources reviewed, similar phenolic derivatives often employ palladium-catalyzed cross-coupling or Friedel-Crafts acylation methods.

Medicinal Chemistry

The structural features of this compound make it a candidate for drug discovery research:

-

The presence of fluorine atoms enhances metabolic stability and bioavailability.

-

The phenolic group may facilitate interactions with biological targets such as enzymes or receptors.

-

Cyano groups are known to improve binding affinity in drug molecules.

Antimicrobial and Antitumor Activity

Although specific biological evaluations for this compound are not available in the provided sources, structurally related compounds have shown promising activities:

-

Antitubercular properties in derivatives with similar scaffolds .

-

Cytotoxic effects against cancer cell lines due to electron-withdrawing substituents like fluorine and cyano groups .

Computational Studies

Drug-likeness and pharmacokinetic properties can be predicted using tools like SwissADME:

-

High absorption potential through the gastrointestinal tract.

-

Moderate lipophilicity (LogP ~3–4), balancing solubility and membrane permeability.

Biological Evaluation

While no direct studies on this compound were found, related compounds have been explored for their ability to inhibit tumor growth or microbial activity through mechanisms involving enzyme inhibition or DNA interaction.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume